molecular formula C21H20N8O4S B2419089 3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 942013-16-3

3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2419089
CAS RN: 942013-16-3
M. Wt: 480.5
InChI Key: WSDLHUBBUVBONY-UHFFFAOYSA-N
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Description

The compound you’re asking about belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in medicinal chemistry due to their diverse biological activities .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles play a crucial role in drug discovery due to their unique properties. Some notable examples include:

    Anticonvulsant Activity: The anticonvulsant drug Rufinamide contains a 1,2,3-triazole core . Researchers have explored the potential of this scaffold for designing new drugs.

    Antibiotics: Compounds like cefatrizine (a broad-spectrum cephalosporin antibiotic) and tazobactam (a β-lactam antibiotic) incorporate the 1,2,3-triazole motif . These antibiotics demonstrate promising activity against bacterial infections.

Organic Synthesis

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Key methodologies include:

    Huisgen 1,3-Dipolar Cycloaddition: This classic reaction allows the efficient synthesis of 1,2,3-triazoles by combining azides and alkynes .

    Metal-Catalyzed 1,3-Dipolar Cycloaddition: Transition metal catalysts facilitate the formation of triazoles from azides and alkynes .

    Strain-Promoted Azide-Alkyne Cycloaddition: This bioorthogonal reaction proceeds without the need for metal catalysts, making it valuable for chemical biology and bioconjugation .

Chemical Biology and Bioconjugation

1,2,3-Triazoles find applications in chemical biology and bioconjugation:

Other Applications

Beyond the fields mentioned above, 1,2,3-triazoles have applications in areas like catalysis , ligand design , and molecular recognition .

Future Directions

Triazolopyrimidines are a class of compounds with diverse biological activities, making them interesting targets for future research in medicinal chemistry . Future work could involve the synthesis and testing of various substituted triazolopyrimidines to explore their potential as therapeutic agents.

properties

IUPAC Name

3-benzyl-7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4S/c30-29(31)17-6-8-18(9-7-17)34(32,33)27-12-10-26(11-13-27)20-19-21(23-15-22-20)28(25-24-19)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDLHUBBUVBONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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